molecular formula C6H7ClN2O B13258865 2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde

2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde

Cat. No.: B13258865
M. Wt: 158.58 g/mol
InChI Key: CDJDHXMCJFGZMO-UHFFFAOYSA-N
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Description

2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with a chlorine atom at the second position, an ethyl group at the first position, and an aldehyde group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available imidazole derivatives.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base like sodium hydride.

    Formylation: The formyl group at the fifth position can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl₃.

Industrial Production Methods

Industrial production of 2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols, amines.

Major Products

    Oxidation: 2-Chloro-1-ethyl-1H-imidazole-5-carboxylic acid.

    Reduction: 2-Chloro-1-ethyl-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Medicine

Potential applications in medicinal chemistry include the development of novel pharmaceuticals. The imidazole ring is a common motif in many drugs, and modifications of this compound can lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde: Aldehyde group at the fourth position instead of the fifth.

    1-Ethyl-1H-imidazole-5-carbaldehyde: Lacks the chlorine atom at the second position.

Uniqueness

2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde is unique due to the specific combination of substituents on the imidazole ring, which can influence its reactivity and potential applications. The presence of both an electron-withdrawing chlorine atom and an electron-donating ethyl group can lead to interesting chemical properties and reactivity patterns.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-3-ethylimidazole-4-carbaldehyde

InChI

InChI=1S/C6H7ClN2O/c1-2-9-5(4-10)3-8-6(9)7/h3-4H,2H2,1H3

InChI Key

CDJDHXMCJFGZMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1Cl)C=O

Origin of Product

United States

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